molecular formula C19H25NO B1595636 (2R,3S)-(-)-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol CAS No. 72541-03-8

(2R,3S)-(-)-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol

Cat. No. B1595636
CAS RN: 72541-03-8
M. Wt: 283.4 g/mol
InChI Key: INTCGJHAECYOBW-QFBILLFUSA-N
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Description

The compound’s description would typically include its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name can also provide information about its structure .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis analysis would involve studying these reactions, the reagents used, the conditions under which the reactions occur, and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. The stereochemistry of the compound can be determined using the Cahn-Ingold-Prelog (CIP) priority rules .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties such as its melting point, boiling point, solubility, and optical activity. Its chemical properties could include its acidity or basicity, its reactivity, and its stability .

Scientific Research Applications

Crystal Structures

The compound has been studied for its crystal structures in diastereomeric salts form. Hansen, Frydenvang, and Jensen (1998) explored the crystal structures of diastereomeric salts of this compound with (+)-tartaric acid. They observed different hydrogen bonding networks and established the absolute configuration of the compound (Hansen, Frydenvang, & Jensen, 1998).

Synthesis and Stereochemistry

Deeter et al. (1990) described the asymmetric synthesis and established the absolute stereochemistry of the compound, particularly in the context of synthesizing LY248686, a potent inhibitor of serotonin and norepinephrine uptake (Deeter, Frazier, Staten, Staszak, & Weigel, 1990).

Coordination Chemistry

Schumann et al. (1996) studied the reaction of this compound with trimethylgallium, leading to the formation of dimethylgallium alkoxide. This research includes NMR, mass spectra, and X-ray crystal structure analyses (Schumann, Wernik, Girgsdies, & Weimann, 1996).

Chemical Reactions and Elimination Studies

Casy, Myers, and Pocha (1966) conducted a study on the acid-catalysed elimination of compounds related to this chemical, observing the formation of corresponding butenes (Casy, Myers, & Pocha, 1966).

Potential as Antidepressant Agents

Clark et al. (1979) explored analogues of this compound as potential antidepressant agents. They synthesized a series of analogues and evaluated them for antidepressant properties (Clark, Clark, Gardner, Gaster, Hadley, Miller, & Shah, 1979).

Synthesis of Chiral Dimethylgallium Alkoxides

The synthesis of chiral dimethylgallium alkoxides using diastereomerically pure N,N-dimethylamino alcohols, including (2R,3S)-(-)-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol, was explored by Mcmahon, Bott, and Barron (1999). They examined the molecular structures of these compounds, highlighting differences due to steric bulk at the ligand's α-carbon (McMahon, Bott, & Barron, 1999).

Carbon Dioxide Solubility Studies

Liu et al. (2017) developed a novel model to predict the CO2 equilibrium solubility in solutions containing tertiary amines, including derivatives of (2R,3S)-(-)-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol. Their findings contribute to understanding the potential application of these compounds in carbon capture processes (Liu, Xiao, Tontiwachwuthikul, & Liang, 2017).

Synthesis of Heterocyclic Systems

Selič, Grdadolnik, and Stanovnik (1997) used derivatives of this compound in the synthesis of various heterocyclic systems, demonstrating its utility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).

Antimicrobial Evaluation

Dimmock et al. (1978) synthesized diastereoisomeric 4-dimethylamino-3-phenyl-2-butanols and related esters, including derivatives of the subject compound, for antimicrobial evaluation. This study highlighted its potential use in developing new antimicrobial agents (Dimmock, Kowal, Turner, Smith, Noble, & Pannekoek, 1978).

Synthesis of Chiral Intermediates

Yi (2010) focused on the synthesis of R-2-amino-3-methyl-1,1-diphenyl-1-butanol, a catalyst important for the synthesis of chiral intermediates. This research illustrates the compound's role in the synthesis of optically active materials (Yi, 2010).

CO2 Capture Performance

Singto et al. (2016) examined new tertiary amines, including derivatives of the subject compound, for enhanced CO2 capture performance. The study evaluated various properties critical for post-combustion CO2 capture processes (Singto, Supap, Idem, Tontiwachwuthikul, Tantayanon, Al-Marri, & Benamor, 2016).

Safety And Hazards

Information about the compound’s safety and hazards would typically be found in its Material Safety Data Sheet (MSDS). This would include information about its toxicity, flammability, and precautions that should be taken when handling it .

properties

IUPAC Name

(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17/h4-13,16,21H,14-15H2,1-3H3/t16-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTCGJHAECYOBW-QFBILLFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN(C)C)[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350782
Record name (2R,3S)-(-)-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-(-)-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol

CAS RN

63957-11-9, 72541-03-8
Record name (±)-Oxyphene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63957-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-[(1S)-2-(Dimethylamino)-1-methylethyl]-α-phenylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72541-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-dl-Propoxyphene carbinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063957119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3S)-(-)-4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-(±)-α-[2-(dimethylamino)-1-methylethyl]-α-phenylphenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzeneethanol, α-[(1S)-2-(dimethylamino)-1-methylethyl]-α-phenyl-, (αR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
4
Citations
J Deeter, J Frazier, G Staten, M Staszak, L Weigel - Tetrahedron letters, 1990 - Elsevier
Reduction of 3-(dialkylamino)-1-aryl-1-propanones with a 2:1 complex of [(2R,3S-(+)-4--dimethylamino-l,2-diphenyl-3-methyl-2-butanol] (8) and lithium aluminum hydride (LAH) …
Number of citations: 134 www.sciencedirect.com
MM Carrozzo, UM Battisti, G Cannazza, G Puia… - Bioorganic & Medicinal …, 2014 - Elsevier
Chiral 5-arylbenzothiadiazine derivatives have recently attracted particular attention because they exhibit an interesting pharmacological activity as AMPA receptor (AMPAr) positive …
Number of citations: 15 www.sciencedirect.com
P Soni, UC Banerjee - Applied microbiology and biotechnology, 2005 - Springer
A yeast strain, Candida tropicalis PBR-2, isolated from soil, is capable of carrying out the enantioselective reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine to (S)-N,N-…
Number of citations: 54 link.springer.com
SE Layton - 2005 - dl.uncw.edu
Many pharmaceuticals contain active ingredients that have more than one stereoisomer. An important concern is the recognition that these different stereoisomers do not necessarily …
Number of citations: 2 dl.uncw.edu

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